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Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

Cat. No.: B152102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(2S,6S)-2,6-dimethylmorpholine, focusing on Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived

spectra for the specific (2S,6S)-trans-isomer, this document primarily presents data for the

closely related cis-isomer, (2S,6R)-2,6-dimethylmorpholine, and general 2,6-

dimethylmorpholine, alongside predicted data for the trans-isomer. This information serves as a

valuable reference for the characterization and analysis of this compound in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the available ¹H and ¹³C NMR data for cis-2,6-

dimethylmorpholine.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cis-2,6-

Dimethylmorpholine
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Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ 0.97 d 6.0

CH₂ (axial) 2.16 dd 12.4, 10.0

NH 2.27 br s -

CH₂ (equatorial) 2.67 dd 12.4, 2.0

CH 3.39-3.44 m -

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data obtained from patent literature.[1]

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) for cis-2,6-Dimethylmorpholine

Carbon Chemical Shift (ppm)

CH₃ 19.48

CH₂ 52.28

CH 72.68

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz. Data obtained from patent literature.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following data is for general 2,6-dimethylmorpholine and is sourced from the NIST Chemistry

WebBook.[2]

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Broad N-H stretch

2850-3000 Strong C-H stretch

1450-1470 Medium CH₂ bend

1370-1380 Medium CH₃ bend

1050-1150 Strong C-O stretch (ether)

1000-1250 Strong C-N stretch

Note: The IR spectrum of a specific stereoisomer may show minor differences in the fingerprint

region (below 1500 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The data presented below is for general 2,6-dimethylmorpholine.

Table 4: Key Mass Spectrometry Data for 2,6-Dimethylmorpholine

m/z Relative Intensity Possible Fragment

115 Moderate [M]⁺ (Molecular Ion)

100 Moderate [M - CH₃]⁺

71 Strong [M - C₂H₄O]⁺

57 Strong [C₄H₉]⁺

42 Base Peak [C₂H₄N]⁺

Ionization Method: Electron Ionization (EI). Data sourced from the NIST Chemistry WebBook.

[2]

Experimental Protocols
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The following sections detail generalized experimental procedures for obtaining the

spectroscopic data presented above.

NMR Spectroscopy Protocol
A general workflow for acquiring NMR spectra of a small organic molecule like (2S,6S)-2,6-
dimethylmorpholine is outlined below.

Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer solution to a 5 mm NMR tube Insert NMR tube into the spectrometer Lock on the deuterium signal of the solvent Shim the magnetic field to optimize homogeneity Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences Apply Fourier transform to the FID Phase and baseline correct the spectrum Integrate peaks and determine chemical shifts and coupling constants

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Detailed Methodology:

Sample Preparation: Approximately 5-10 mg of (2S,6S)-2,6-dimethylmorpholine is

dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl

sulfoxide-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned and calibrated according to the

manufacturer's guidelines.

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument's software is

used to lock onto the deuterium signal of the solvent and to shim the magnetic field for

optimal resolution. Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} NMR

spectra.

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction to

obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).
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IR Spectroscopy Protocol
For a liquid sample such as (2S,6S)-2,6-dimethylmorpholine, the following procedure is

typically used to obtain an IR spectrum.

Sample Preparation Data Acquisition Data Processing

Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr) Place a second salt plate on top to create a thin film Place the salt plate assembly in the spectrometer's sample holder Acquire the background spectrum (air) Acquire the sample spectrum Subtract the background spectrum from the sample spectrum Identify and label significant absorption bands

Click to download full resolution via product page

General workflow for IR spectroscopy of a liquid sample.

Detailed Methodology:

Sample Preparation: A single drop of neat (2S,6S)-2,6-dimethylmorpholine is placed on the

surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed

on top to form a thin liquid film between the plates.

Data Acquisition: The salt plate "sandwich" is mounted in the sample holder of the FTIR

spectrometer. A background spectrum of the empty beam path is recorded. Subsequently,

the sample spectrum is acquired over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum by the instrument's software to correct for atmospheric and instrumental

contributions. The resulting transmittance or absorbance spectrum is then analyzed to

identify characteristic absorption bands.

Mass Spectrometry Protocol
The following outlines a general procedure for obtaining the mass spectrum of a volatile liquid

like (2S,6S)-2,6-dimethylmorpholine using Gas Chromatography-Mass Spectrometry (GC-

MS).
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Sample Preparation Data Acquisition Data Processing

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) Inject a small volume (e.g., 1 µL) of the solution into the GC-MS The sample is vaporized and separated on the GC column Eluted components enter the mass spectrometer for ionization and detection Analyze the mass spectrum of the peak corresponding to the compound Identify the molecular ion and major fragment ions

Click to download full resolution via product page

General workflow for GC-MS analysis.

Detailed Methodology:

Sample Preparation: A dilute solution of (2S,6S)-2,6-dimethylmorpholine is prepared in a

volatile organic solvent such as methanol or dichloromethane.

Instrumentation: The GC-MS is equipped with a suitable capillary column (e.g., a non-polar

or medium-polarity column). The temperature program for the GC oven and the parameters

for the mass spectrometer (e.g., ionization energy, mass range) are set.

Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected

into the hot injection port of the GC, where it is vaporized. The vaporized sample is carried

by an inert gas (e.g., helium) through the GC column, where separation of components

occurs based on their boiling points and interactions with the stationary phase.

Mass Analysis: As the (2S,6S)-2,6-dimethylmorpholine elutes from the GC column, it

enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the

molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Analysis: The mass spectrum corresponding to the GC peak of the target compound is

analyzed to determine the molecular weight from the molecular ion and to identify

characteristic fragment ions, which can aid in structure confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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